molecular formula C14H13NO2 B11963757 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 3290-98-0

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11963757
CAS No.: 3290-98-0
M. Wt: 227.26 g/mol
InChI Key: BQQFVTMDJOVKBH-UHFFFAOYSA-N
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Description

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 2-methoxybenzaldehyde with 2-aminophenol in a suitable solvent like methanol. The reaction is usually carried out at room temperature and results in the formation of the Schiff base through the elimination of water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism by which 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and the types of metal complexes it forms. This uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

3290-98-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(2-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3

InChI Key

BQQFVTMDJOVKBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=C2O

Origin of Product

United States

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